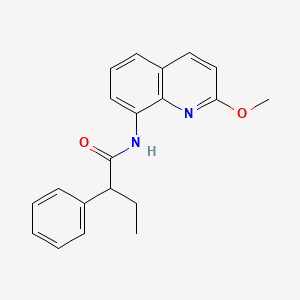

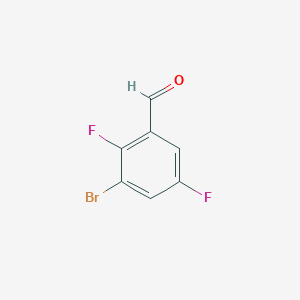

N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline derivatives are a class of compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered an important pharmacophore in medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the reaction of N-substituted anthranilic acids with other compounds . For example, one synthetic procedure involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous THF .

Molecular Structure Analysis

Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on the specific compound. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can all differ .

科学的研究の応用

Anticancer Activity

Research has highlighted the development of various quinolinone and quinoline derivatives with significant antitumor potential. For instance, the design, synthesis, and evaluation of 2-phenylquinolin-4-ones have led to the identification of compounds exhibiting potent cytotoxic activity against a range of tumor cell lines. Such compounds have been investigated for their mechanism of action, including the inhibition of specific growth factor receptors and pathways critical for cancer cell proliferation and survival. Moreover, specific derivatives have shown promising preclinical efficacy in xenograft models, highlighting their potential as clinical candidates for cancer therapy (Li-Chen Chou et al., 2010).

Antimicrobial and Antifungal Properties

Isoquinoline alkaloids extracted from natural sources have demonstrated antimicrobial and antifungal activities. Compounds isolated from such studies have shown effectiveness against bacteria and fungi, suggesting the potential application of N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide analogues in treating infectious diseases (Wei Zhang et al., 2012).

Neuroprotective Effects

Some derivatives of quinoline have been explored for their neuroprotective properties, offering potential therapeutic benefits in cerebral protection and the treatment of neurological disorders. Such compounds have shown effectiveness in animal models, indicating their potential in mitigating the effects of neurodegenerative diseases or trauma (T. Tatsuoka et al., 1992).

Antiparasitic Activities

The antiparasitic effects of quinoline derivatives, particularly against malaria, have been a subject of study. Certain compounds have demonstrated the ability to inhibit enzymes essential for the survival of parasites, offering a basis for developing new antiparasitic drugs. Such studies underscore the potential of N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide analogues in contributing to the treatment of parasitic infections (A. Clark et al., 1981).

作用機序

将来の方向性

特性

IUPAC Name |

N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-16(14-8-5-4-6-9-14)20(23)21-17-11-7-10-15-12-13-18(24-2)22-19(15)17/h4-13,16H,3H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDHBGBLADKBJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyquinolin-8-yl)-2-phenylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2370095.png)

![2-Amino-6-(3-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2370096.png)

![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)

![Methyl (3S,4S)-3-fluoro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2370100.png)

![Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2370101.png)

![Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2370103.png)

![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)

![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)